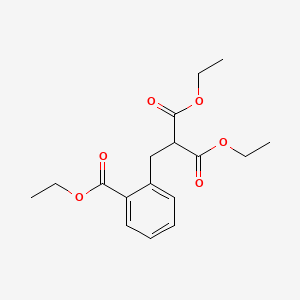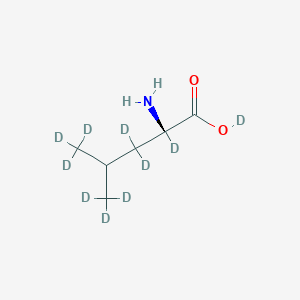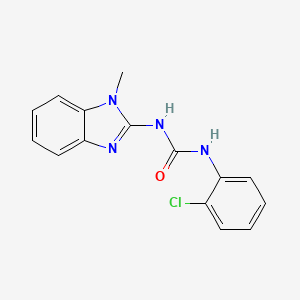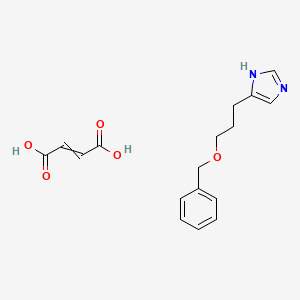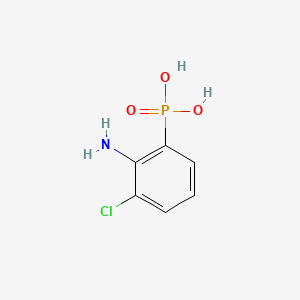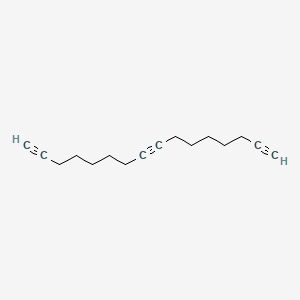
1,8,15-Hexadecatriyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8,15-Hexadecatriyne is an organic compound with the molecular formula C₁₆H₂₂. It is characterized by the presence of three triple bonds within its carbon chain, making it a member of the polyacetylene family.
Vorbereitungsmethoden
The synthesis of 1,8,15-Hexadecatriyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts under oxidative conditions. The reaction conditions often include the use of solvents such as pyridine or dimethylformamide (DMF) and an oxidizing agent like oxygen or air .
Industrial production methods for this compound are less documented, but they likely involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
1,8,15-Hexadecatriyne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Hydrogenation of this compound can lead to the formation of alkanes or alkenes.
Substitution: Halogenation reactions can introduce halogen atoms into the carbon chain, resulting in compounds like this compound halides.
Common reagents used in these reactions include hydrogen gas for reduction, halogens like chlorine or bromine for substitution, and oxidizing agents such as potassium permanganate for oxidation. The major products formed from these reactions vary based on the specific conditions but generally include a range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1,8,15-Hexadecatriyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique electronic properties.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as an antimicrobial or anticancer agent.
Medicine: Its derivatives are being investigated for their therapeutic potential, particularly in the treatment of diseases that involve abnormal cell growth.
Industry: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as conductive polymers and nanomaterials .
Wirkmechanismus
The mechanism by which 1,8,15-Hexadecatriyne exerts its effects is not fully understood. its reactivity is largely attributed to the presence of triple bonds, which can participate in various chemical reactions. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, potentially disrupting biological pathways or contributing to the formation of new materials .
Vergleich Mit ähnlichen Verbindungen
1,8,15-Hexadecatriyne can be compared to other polyacetylenes, such as:
1,3,5-Hexatriyne: Another polyacetylene with three triple bonds, but with a shorter carbon chain.
1,7,13-Hexadecatriyne: Similar in structure but with different positioning of the triple bonds.
1,9,17-Octadecatriyne: A longer-chain polyacetylene with similar reactivity but different physical properties
The uniqueness of this compound lies in its specific carbon chain length and the positioning of its triple bonds, which confer distinct chemical and physical properties that can be leveraged in various applications .
Eigenschaften
CAS-Nummer |
4580-43-2 |
|---|---|
Molekularformel |
C16H22 |
Molekulargewicht |
214.35 g/mol |
IUPAC-Name |
hexadeca-1,8,15-triyne |
InChI |
InChI=1S/C16H22/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1-2H,5-14H2 |
InChI-Schlüssel |
FQMIMRQHPBBFQF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCCC#CCCCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide](/img/structure/B13826191.png)

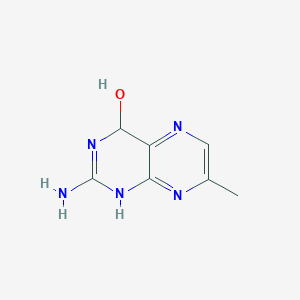
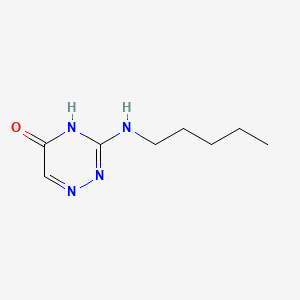
![(E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13826215.png)
![(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid](/img/structure/B13826217.png)
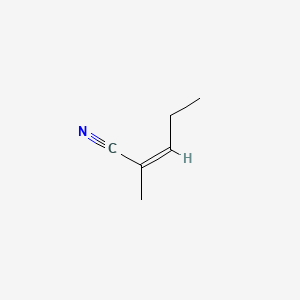
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(4-oxo-2-phenyl-4H-1-benzopyran-7-YL)oxy]-](/img/structure/B13826227.png)
